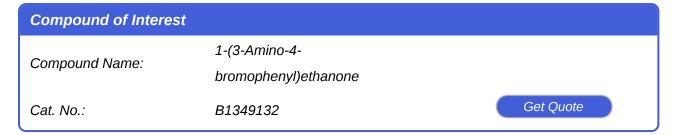


Spectroscopic Validation of 1-(3-Amino-4-bromophenyl)ethanone: A Comparative Analysis

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For Immediate Release

This guide provides a comprehensive spectroscopic analysis for the validation of the chemical structure of **1-(3-Amino-4-bromophenyl)ethanone**. Targeted at researchers, scientists, and professionals in drug development, this document presents a comparative analysis with structurally similar compounds, supported by experimental data and detailed methodologies.

Structural Confirmation and Spectroscopic Data

The structural identity of **1-(3-Amino-4-bromophenyl)ethanone** is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide compiles available data and provides a comparative framework using its isomers and related analogs.

Physical and Chemical Properties



Property	1-(3-Amino-4-bromophenyl)ethanone
Molecular Formula	C ₈ H ₈ BrNO[1]
Molecular Weight	214.06 g/mol [2]
CAS Number	37148-51-9[2]
Physical Form	Solid[2]
Melting Point	114-118 °C[2]

Comparative Spectroscopic Data

To aid in the structural elucidation of **1-(3-Amino-4-bromophenyl)ethanone**, the following tables present a comparison of its expected and available spectroscopic data with that of its close structural isomers and analogs.

1H NMR Spectral Data Comparison

Compound	Aromatic Protons (ppm)	Acetyl Protons (ppm)	Amino Protons (ppm)	Solvent
1-(3-Amino-4- bromophenyl)eth anone (Expected)	~7.8 (d), ~7.5 (dd), ~7.2 (d)	~2.5 (s)	~4.0-5.0 (br s)	CDCl₃
1-(3- bromophenyl)eth anone (Predicted)	8.10 (s, 1H), 7.89 (d, J=7.8 Hz, 1H), 7.71 (d, J=7.9 Hz, 1H), 7.36 (t, J=7.9 Hz, 1H)	2.61 (s, 3H)	-	CDCl₃[3]
1-(4- Bromophenyl)eth anone Oxime	7.50-7.20 (m, 4H)	2.25 (s, 3H)	-	CDCl₃[4]

¹³C NMR Spectral Data Comparison



Compound	Carbonyl Carbon (ppm)	Aromatic Carbons (ppm)	Methyl Carbon (ppm)	Solvent
1-(3-Amino-4- bromophenyl)eth anone (Expected)	~197	~145 (C-NH ₂), ~135 (C-Br), ~132, ~129, ~120, ~118	~26	CDCl₃
1-(4- Bromophenyl)eth anone Oxime	157.1	136.8, 132.7, 130.1, 127.0	15.9	CDCl ₃ [4]
1-(4- bromophenyl)eth an-1-amine	-	-	-	МеОН

Note: The reaction of 1-(4-bromophenyl)ethan-1-amine with ¹³C-labeled CO₂ in methanol shows a carbamate carbonyl peak at 164.66 ppm and a carbonate carbonyl peak at 161.60 ppm.[5]

IR Spectral Data Comparison

Compound	C=O Stretch (cm ⁻¹)	N-H Stretch (cm ⁻¹)	C-Br Stretch (cm ⁻¹)	Aromatic C-H Stretch (cm ⁻¹)
1-(3-Amino-4- bromophenyl)eth anone (Expected)	~1670	~3400, ~3300	~600-500	~3100-3000
(E)-1-(4- Bromophenyl)-3- (5- bromothiophen- 2-yl)prop-2-en-1- one	1655[6]	-	Not specified	3066[6]
1-(4- Bromophenyl)eth anone	Not specified	-	Not specified	Not specified



The NIST WebBook provides a reference IR spectrum for 1-(4-bromophenyl)ethanone.[7]

Mass Spectrometry Data Comparison

Compound	Molecular Ion (M+) m/z	Key Fragment Ions (m/z)	Ionization Method
1-(3-Amino-4- bromophenyl)ethanon e (Predicted)	[M+H]+: 213.98621, [M+Na]+: 235.96815[1]	Not specified	ESI
(E)-1-(4- Bromophenyl)-3-(5- bromothiophen-2- yl)prop-2-en-1-one	372.9 [M], 375.0 [M+2][6]	Not specified	Not specified
1-(4- bromophenyl)ethanon e	198/200	183/185, 155/157, 76	EI

The NIST WebBook provides the mass spectrum for 1-(4-bromophenyl)ethanone under electron ionization.[8]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the structural validation of **1-(3-Amino-4-bromophenyl)ethanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• ¹H and ¹³C NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer.[4][6] The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a spectral width of 0 to 220 ppm is standard, often requiring a larger number of scans.

Infrared (IR) Spectroscopy



• Fourier Transform Infrared (FTIR): IR spectra are recorded on an FTIR spectrometer.[6] Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹.[6]

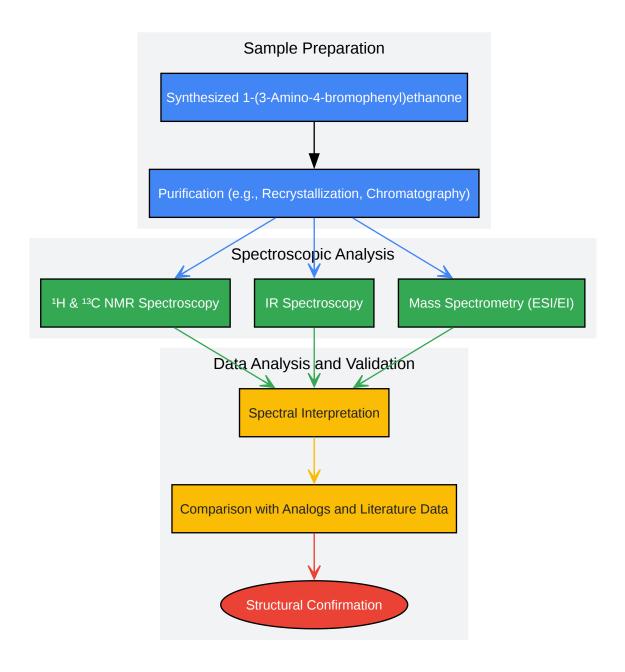
Mass Spectrometry (MS)

- Electrospray Ionization (ESI): For polar molecules like 1-(3-Amino-4-bromophenyl)ethanone, ESI is a suitable soft ionization technique that typically yields the protonated molecule [M+H]+. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer.
- Electron Ionization (EI): EI is a higher-energy ionization technique that can provide valuable fragmentation information. The sample is introduced into the ion source, often via a direct insertion probe or gas chromatography, and bombarded with electrons.

Workflow for Spectroscopic Analysis and Validation

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural validation of **1-(3-Amino-4-bromophenyl)ethanone**.





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Caption: Workflow for the spectroscopic validation of **1-(3-Amino-4-bromophenyl)ethanone**.

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